Celecoxib-d3

Bioanalysis LC-MS/MS Internal Standard

Celecoxib-d3 is the definitive trideuteromethyl SIL-IS for celecoxib LC-MS/MS bioanalysis. Its near-identical retention time, ionization efficiency, and physicochemical profile eliminate systematic quantification errors inherent to non-isotopic or mismatched deuterated analogs. With COX-2 inhibitory potency identical to the parent (IC50 40 nM), it doubles as a reference standard in enzymatic selectivity profiling. For robust, matrix-effect-compensated pharmacokinetic, ADME, or QC workflows, this isotopologue is the analytically validated choice.

Molecular Formula C17H14F3N3O2S
Molecular Weight 384.4 g/mol
Cat. No. B12412705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib-d3
Molecular FormulaC17H14F3N3O2S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3
InChIKeyRZEKVGVHFLEQIL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib-d3: A Deuterated COX-2 Inhibitor for High-Precision Pharmacokinetic and Bioanalytical Applications


Celecoxib-d3 (CAS 544686-18-2) is the trideuteromethyl-labeled analog of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib [1]. The substitution of three hydrogen atoms with deuterium at the methyl position results in a molecular weight of 384.39 g/mol, while retaining the core pharmacological activity of the parent compound [1]. As a stable isotope-labeled internal standard (SIL-IS), Celecoxib-d3 exhibits near-identical physicochemical properties to celecoxib, including chromatographic retention time and ionization efficiency, making it indispensable for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [2].

Critical Procurement Distinctions: Why Non-Deuterated Celecoxib or Structural Analogs Cannot Replace Celecoxib-d3 in Quantitative Bioanalysis


In LC-MS/MS quantification, the use of a non-isotopic internal standard—such as a structural analog or non-deuterated celecoxib—introduces systematic errors due to differential matrix effects, ionization suppression, and extraction recovery variability [1]. Celecoxib-d3 eliminates these confounding variables by co-eluting with the analyte and sharing identical ionization characteristics, a property that cannot be replicated by non-isotopic analogs [2]. Furthermore, substitution with other deuterated celecoxib isotopologues (e.g., celecoxib-d7) may be inappropriate if the assay's mass transitions are not optimized for the specific deuterium labeling pattern, potentially leading to cross-talk or reduced sensitivity [3].

Quantitative Differentiation Evidence: Celecoxib-d3 vs. Comparator Compounds


Isotopic Purity for Accurate Quantification: Celecoxib-d3 vs. Unlabeled Celecoxib

Celecoxib-d3 achieves isotopic purity of ≥98 atom % D (or ≥99.0% overall purity), ensuring negligible interference from unlabeled celecoxib during MS detection . In contrast, unlabeled celecoxib cannot serve as an internal standard for itself due to indistinguishable mass transitions, and its use introduces variability in quantification [1].

Bioanalysis LC-MS/MS Internal Standard

COX-2 Inhibitory Potency: Celecoxib-d3 Retains Parent Compound Activity

Celecoxib-d3 maintains an IC50 of 40 nM against COX-2, identical to that of non-deuterated celecoxib [1]. This demonstrates that deuterium substitution at the methyl position does not alter target engagement, a critical requirement for its use as a tracer in biological studies [2].

Pharmacology COX-2 Inhibition In Vitro Assay

Metabolic Stability Enhancement via Deuterium Kinetic Isotope Effect

While no head-to-head microsomal stability data for Celecoxib-d3 vs. celecoxib were identified, class-level evidence from deuterated celecoxib derivatives indicates that deuterium substitution can improve metabolic stability through the kinetic isotope effect (KIE) [1]. For example, a deuterated 18F-labeled celecoxib analog demonstrated significantly enhanced metabolic stability in murine liver microsomes compared to its non-deuterated counterpart [2].

Drug Metabolism Pharmacokinetics Deuterium Isotope Effect

Primary Application Scenarios for Celecoxib-d3 Based on Demonstrated Evidence


LC-MS/MS Quantification of Celecoxib in Biological Matrices

Celecoxib-d3 is utilized as a stable isotope-labeled internal standard (SIL-IS) to achieve accurate and precise quantification of celecoxib in plasma, serum, and tissue homogenates [1]. Its co-elution with the analyte compensates for matrix effects and ionization variability, enabling reliable pharmacokinetic profiling [2].

Pharmacokinetic and Drug Metabolism Studies

Researchers employ Celecoxib-d3 to trace the absorption, distribution, metabolism, and excretion (ADME) of celecoxib in preclinical models [1]. The deuterium label permits differentiation between administered drug and endogenous compounds, and the potential for enhanced metabolic stability may provide more consistent exposure data [3].

In Vitro Target Engagement and Selectivity Assays

Given its identical COX-2 inhibitory potency (IC50 = 40 nM) to celecoxib [1], Celecoxib-d3 can serve as a reference compound or internal standard in enzymatic assays aimed at validating COX-2 inhibition and selectivity profiles of novel chemical entities [2].

Technical Documentation Hub

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